2-(4-Aminophenyl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Aminophenyl)cyclohexan-1-one is an organic compound with the molecular formula C₁₂H₁₅NO It consists of a cyclohexanone ring substituted with an aminophenyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with 4-nitrobenzene, followed by reduction of the nitro group to an amino group. One common method includes:
Nitration: Cyclohexanone is reacted with 4-nitrobenzene under acidic conditions to form 2-(4-nitrophenyl)cyclohexan-1-one.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
2-(4-Aminophenyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)cyclohexan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenyl)cyclohexan-1-one: Similar structure but with a nitro group instead of an amino group.
2-(4-Hydroxyphenyl)cyclohexan-1-one: Similar structure but with a hydroxy group instead of an amino group.
2-(4-Methylphenyl)cyclohexan-1-one: Similar structure but with a methyl group instead of an amino group.
Uniqueness
2-(4-Aminophenyl)cyclohexan-1-one is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.
Properties
Molecular Formula |
C12H15NO |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
2-(4-aminophenyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H15NO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h5-8,11H,1-4,13H2 |
InChI Key |
DWEPLSLTBKKJTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.